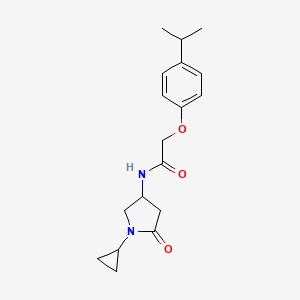

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(4-isopropylphenoxy)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(4-propan-2-ylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3/c1-12(2)13-3-7-16(8-4-13)23-11-17(21)19-14-9-18(22)20(10-14)15-5-6-15/h3-4,7-8,12,14-15H,5-6,9-11H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXDAWYWYVIWSIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(=O)NC2CC(=O)N(C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(4-isopropylphenoxy)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 316.401 g/mol. The structure features a cyclopropyl group, a pyrrolidine moiety, and an isopropylphenoxy acetamide, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 316.401 g/mol |

| Purity | ≥ 95% |

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions, including cyclization and various functional group transformations. Specific methods include the use of catalysts and controlled reaction conditions to enhance yield and purity.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets, potentially modulating enzyme activity or receptor interactions. Such interactions may influence various biochemical pathways, including those involved in inflammation and pain modulation.

Pharmacological Studies

- Anti-inflammatory Activity : Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .

- Analgesic Effects : The compound has been evaluated for its analgesic potential in various animal models, showing promise in reducing pain responses comparable to established analgesics.

- Cytotoxicity : Research has indicated that certain analogs of this compound may possess cytotoxic effects against cancer cell lines, warranting further investigation into their potential as anticancer agents.

Case Study 1: Anti-inflammatory Effects

A study conducted on a series of amide derivatives demonstrated that this compound exhibited significant inhibition of COX-2 activity in vitro. The structure-activity relationship (SAR) analysis revealed that modifications to the phenoxy moiety could enhance selectivity towards COX-2 over COX-1, potentially reducing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 2: Analgesic Activity

In a controlled experiment involving rodents, the administration of this compound resulted in a notable decrease in pain perception measured by the hot plate test. The results indicated efficacy similar to that of morphine but with a different side effect profile, suggesting a unique mechanism of action.

Q & A

Q. What are the established synthetic routes for N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-2-(4-isopropylphenoxy)acetamide?

The synthesis typically involves coupling a cyclopropyl-substituted pyrrolidinone precursor with a 4-isopropylphenoxy acetamide intermediate. Key steps include:

- Nucleophilic substitution : Reacting a brominated or hydroxylated pyrrolidinone derivative with 4-isopropylphenoxy acetic acid chloride under basic conditions (e.g., Na₂CO₃ in CH₂Cl₂) .

- Purification : Silica gel chromatography (gradient elution with CH₂Cl₂/MeOH) and recrystallization from ethyl acetate to achieve >95% purity .

- Yield optimization : Sequential reagent addition (e.g., acetyl chloride) and extended reaction times (overnight stirring) improve yields to ~58% .

Q. How is the structural integrity of this compound validated experimentally?

Standard analytical techniques include:

- ¹H/¹³C NMR : Confirms substituent positions (e.g., cyclopropyl protons at δ 1.21–1.50 ppm; acetamide carbonyl at δ 169.8 ppm) .

- Mass spectrometry (ESI/APCI+) : Detects molecular ion peaks (e.g., [M+H]⁺ at m/z 347) and adducts (e.g., [M+Na]⁺) .

- TLC monitoring : Ensures reaction completion and intermediate purity .

Q. What preliminary biological activities have been reported for structurally related acetamides?

Analogous compounds exhibit:

- Enzyme inhibition : Interaction with cyclooxygenase (COX-2) and kinases due to the acetamide’s hydrogen-bonding capacity .

- Anti-inflammatory activity : Reduced TNF-α and IL-6 levels in murine models (IC₅₀ ~10–50 µM) .

- Receptor binding : Affinity for G-protein-coupled receptors (GPCRs) via the phenoxy moiety .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic efficiency?

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance coupling reactions between aromatic and heterocyclic moieties .

- Solvent effects : Polar aprotic solvents (e.g., DMF) increase nucleophilicity of intermediates, reducing side-product formation .

- Continuous flow synthesis : Reduces reaction time from hours to minutes while maintaining >90% yield .

Q. What strategies resolve contradictions in bioactivity data across structural analogs?

Discrepancies in enzyme inhibition (e.g., COX-2 IC₅₀ varying by >10-fold) may arise from:

- Substituent electronic effects : Electron-withdrawing groups (e.g., Br in N-(4-bromo-phenyl) analogs) enhance binding to hydrophobic enzyme pockets .

- Steric hindrance : Bulky substituents (e.g., isopropyl) on the phenoxy group reduce accessibility to active sites .

- Methodological validation : Standardize assays (e.g., fluorescence polarization vs. calorimetry) to minimize protocol-driven variability .

Q. How can computational modeling guide structure-activity relationship (SAR) studies?

- Docking simulations : Predict binding poses of the cyclopropyl-pyrrolidinone core in COX-2 (PDB: 5KIR) .

- QSAR models : Correlate logP values (2.8–4.1) with membrane permeability using Molinspiration or SwissADME .

- MD simulations : Assess conformational stability of the acetamide linker in aqueous vs. lipid environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.